molecular formula C9H8ClN B12930588 8-Chloro-3,4-dihydroisoquinoline

8-Chloro-3,4-dihydroisoquinoline

Cat. No.: B12930588
M. Wt: 165.62 g/mol
InChI Key: QAUKFYYNZVKVNM-UHFFFAOYSA-N
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Description

8-Chloro-3,4-dihydroisoquinoline is a halogenated isoquinoline derivative with a partially saturated bicyclic structure. Its synthesis involves two primary routes:

  • Route 1: Directed ortho-lithiation of N-pivaloyl-3-chlorophenylethylamine, followed by formylation and acid-catalyzed cyclization to yield the dihydroisoquinoline core .
  • Route 2: Friedel-Crafts alkylation of N-hydroxyethyl-ortho-chlorobenzylamine, followed by oxidation with N-bromosuccinimide (NBS) .

This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing 1-substituted 8-aryl-1,2,3,4-tetrahydroisoquinolines via Suzuki-Miyaura cross-coupling and subsequent alkylation . Its 8-chloro substituent enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions, making it valuable for constructing CNS-targeted drug candidates .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

8-chloro-3,4-dihydroisoquinoline

InChI

InChI=1S/C9H8ClN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,6H,4-5H2

InChI Key

QAUKFYYNZVKVNM-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 8-chloro-3,4-dihydroisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 8-Chloro-3,4-dihydroisoquinoline can undergo oxidation reactions to form various derivatives.

    Reduction: It can also be reduced under specific conditions to yield different products.

    Substitution: This compound can participate in substitution reactions, particularly in the presence of suitable reagents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like urease, which is crucial for their biological activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Key Differences :

  • Chlorine’s lower electronegativity compared to fluorine reduces its directing effects but enhances leaving-group ability in cross-coupling reactions.
  • 8-Fluoro derivatives show higher metabolic stability due to C-F bond strength, whereas 8-chloro compounds may undergo faster hepatic dehalogenation .
2.2. 8-Methoxy-3,4-dihydroisoquinoline
  • Synthesis : Lithiation of N-pivaloyl-3-methoxyphenylethylamine at 25°C, followed by formylation and cyclization .
  • Reactivity : The methoxy group is electron-donating, reducing electrophilicity at the 8-position and hindering SNAr. However, it facilitates electrophilic substitutions (e.g., nitration) at adjacent positions.
  • Applications : Less common in drug development due to metabolic lability (O-demethylation) but useful in natural product synthesis .

Key Differences :

  • Methoxy-substituted derivatives exhibit reduced reactivity in cross-coupling compared to halogenated analogues.
  • Higher solubility in polar solvents due to the methoxy group’s polarity .
2.3. 8-Amino-3,4-dihydroisoquinoline
  • Synthesis : Derived from 8-fluoro or 8-chloro precursors via halogen-amine exchange using cyclic amines (e.g., pyrrolidine) .
  • Reactivity: The amino group enables hydrogen bonding and serves as a handle for further alkylation or acylation.

Key Differences :

  • Amino substituents increase solubility and bioavailability but may introduce metabolic vulnerabilities (e.g., oxidation).
2.4. Non-Halogenated Analogues (e.g., 3,4-Dihydroisoquinoline)
  • Synthesis : Typically via Bischler-Napieralski cyclization of β-arylethylamides or photocyclization of chloroacetylated benzylamines .
  • Reactivity : Lack of electron-withdrawing substituents reduces electrophilicity, limiting functionalization at the 8-position.
  • Applications: Found in natural alkaloids (e.g., salsolinol) but require additional steps for halogenation or functionalization in drug design .

Key Differences :

  • Non-halogenated analogues are less versatile as synthetic intermediates but exhibit simpler metabolic profiles .

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